1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Description
1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Diversity
The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one, due to its complex structure, can be used as a precursor in chemical synthesis to generate a structurally diverse library of compounds. For instance, a ketonic Mannich base derived from 2-acetylthiophene was used as a starting material in various alkylation and ring closure reactions to produce a wide range of compounds, including dithiocarbamates, thioethers, and NH-azoles, highlighting the potential of complex molecules like the one for generating chemical diversity (Roman, 2013).
Fluorescent Probes for Carbon Dioxide Detection
Novel fluorescent probes based on a core structure containing tertiary amine moieties, similar in complexity to the compound , have been prepared for the quantitative detection of low levels of carbon dioxide. These probes exhibit aggregation-enhanced emission features and show selective, fast, and iterative responses to carbon dioxide, making them suitable for real-time and quantitative detection in biological and medical applications (Wang et al., 2015).
Computational Studies and Heterocyclic Compound Synthesis
The synthesis and computational study of a pyrrole chalcone derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), demonstrate the use of complex molecules in understanding chemical interactions and predicting new compound formations. Computational tools provided insights into the nature of interactions and suggested the potential for synthesizing a large number of heterocyclic compounds, including oxiranes and pyrazoles, by nucleophilic attack on specific sites (Singh, Rawat, & Sahu, 2014).
Antimicrobial and Antitumor Applications
Some novel substituted isoxazolines, synthesized from reactions involving complex structures similar to the compound , were screened for in vitro antibacterial activity. These studies highlight the potential of structurally complex compounds in the development of new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(3-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-11-19(28-12(2)22-11)17(25)15-16(13-6-5-7-14(21)10-13)24(9-8-23(3)4)20(27)18(15)26/h5-7,10,16,26H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRLBIDDZOTIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CCN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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